5-Chloro-2-(1-chloroethyl)pyridine
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Overview
Description
5-Chloro-2-(1-chloroethyl)pyridine is a chemical compound that belongs to the class of chlorinated pyridines It is characterized by the presence of a chlorine atom at the 5th position and a 1-chloroethyl group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(1-chloroethyl)pyridine can be achieved through several methods. One common approach involves the chlorination of 2-ethylpyridine. The reaction typically employs chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atoms at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process often includes steps such as halogenation, purification, and isolation of the final product. The reaction conditions are optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(1-chloroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in the formation of ethylpyridine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .
Scientific Research Applications
5-Chloro-2-(1-chloroethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-(1-chloroethyl)pyridine involves its interaction with specific molecular targets. The chlorine atoms and the pyridine ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve disruption of cellular processes and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(chloromethyl)pyridine
- 2-(1-Chloro-ethyl)-pyridine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Uniqueness
5-Chloro-2-(1-chloroethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C7H7Cl2N |
---|---|
Molecular Weight |
176.04 g/mol |
IUPAC Name |
5-chloro-2-(1-chloroethyl)pyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5(8)7-3-2-6(9)4-10-7/h2-5H,1H3 |
InChI Key |
SRFMELCSECVOJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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